molecular formula C16H21N7O2 B11550744 4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11550744
M. Wt: 343.38 g/mol
InChI Key: SGHCUOIQZVNWGL-GZTJUZNOSA-N
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Description

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a dimethylamino group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled temperature and pH conditions.

    Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the triazine ring with a dimethylamino group using dimethylamine in the presence of a catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the triazine ring.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate under acidic conditions.

    Final Coupling with Phenol: The final step involves coupling the hydrazone derivative with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and dimethylamino groups, leading to the formation of quinone and nitroso derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Quinone and nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology and Medicine

    Antimicrobial Agents: The compound exhibits antimicrobial activity and is being studied for its potential use in developing new antibiotics.

    Cancer Research: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry

    Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: It is employed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to proteins, altering their activity and leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
  • 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Uniqueness

The presence of the morpholine ring in 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL imparts unique steric and electronic properties, enhancing its ability to interact with biological targets and improving its solubility in aqueous media compared to similar compounds with different ring structures.

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

4-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H21N7O2/c1-22(2)15-18-14(19-16(20-15)23-7-9-25-10-8-23)21-17-11-12-3-5-13(24)6-4-12/h3-6,11,24H,7-10H2,1-2H3,(H,18,19,20,21)/b17-11+

InChI Key

SGHCUOIQZVNWGL-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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